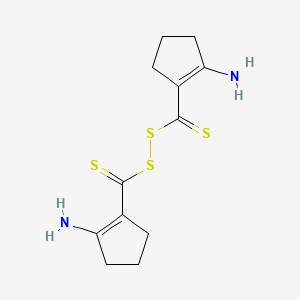
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学研究应用
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
作用机制
The mechanism of action of 3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various proteins and enzymes, influencing their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.
Uniqueness
3-Cyano-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)but-3-enoic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which provide additional reactivity and potential for diverse applications.
属性
CAS 编号 |
64819-89-2 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
3-cyano-4-(2-methyl-2,3-dihydroindol-1-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-12-4-2-3-5-13(12)16(10)9-11(8-15)7-14(17)18/h2-5,9-10H,6-7H2,1H3,(H,17,18) |
InChI 键 |
HFUGQAARSFJWST-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC=CC=C2N1C=C(CC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

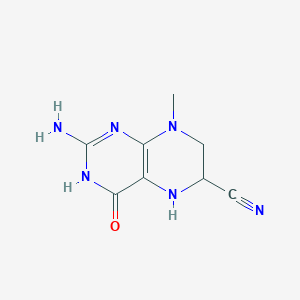
![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
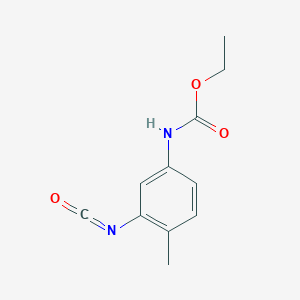
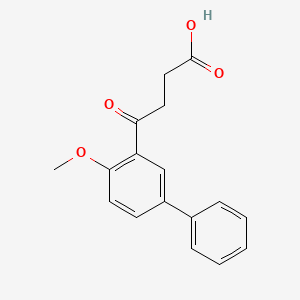

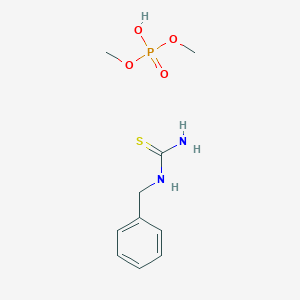
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
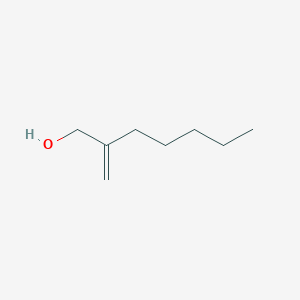
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
